

A Guide to the Structural Elucidation of Small Molecules: A Case Study Approach

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Compound of Interest

Compound Name: Acetamide, N-[4-(1-oxopropyl)phenyl]-

CAS No.: 16960-49-9

Cat. No.: B105148

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This technical guide provides a comprehensive walkthrough of the modern analytical workflow for determining the chemical structure of an unknown small molecule. While the initial query focused on CAS 16960-49-9, this document will use a well-characterized model compound to better illustrate the depth and logic of the elucidation process, a cornerstone of chemical research and drug development.

The compound registered under CAS 16960-49-9 is N-(4-Propionylphenyl)acetamide.^{[1][2][3]} It has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol.^[1]

For the purpose of this in-depth guide, we will pivot to a model compound with a rich history and a wealth of publicly available spectroscopic data: 3,4-Dimethoxyphenethylamine (DMPEA), CAS 120-20-7.^{[4][5]} This allows us to demonstrate the power and synergy of various analytical techniques in a clear, logical narrative, fulfilling the core objective of providing a field-proven guide for researchers and scientists. DMPEA is a phenethylamine compound and an analog of the neurotransmitter dopamine.^[5]

Part 1: The Initial Investigation - Foundational Analysis of the Unknown

Before delving into complex spectroscopic experiments, the first step is to gather fundamental information about the "unknown" sample. This initial data provides the first clues and

constraints for proposing a structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The most critical starting point is determining the elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Experimental Protocol: HRMS Analysis

- **Sample Preparation:** Dissolve a small quantity of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6] ESI is the ionization method of choice for many LC-MS applications.[6]
- **Analysis:** Analyze the sample on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
- **Data Processing:** Identify the monoisotopic mass of the protonated molecule, $[M+H]^+$. For DMPEA, this is observed at m/z 182.1179.
- **Formula Calculation:** Use the accurate mass to calculate possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).

Data Interpretation: The measured accurate mass of 181.110279 g/mol for the neutral molecule allows for the unambiguous determination of the molecular formula as $C_{10}H_{15}NO_2$. [7]

Parameter	Observed Value	Deduced Information
Accurate Mass [M]	181.1103 g/mol	---
Calculated Mass	181.1103 g/mol	For $C_{10}H_{15}NO_2$
Molecular Formula	$C_{10}H_{15}NO_2$	---

Degree of Unsaturation (DoU)

The molecular formula is immediately useful for calculating the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

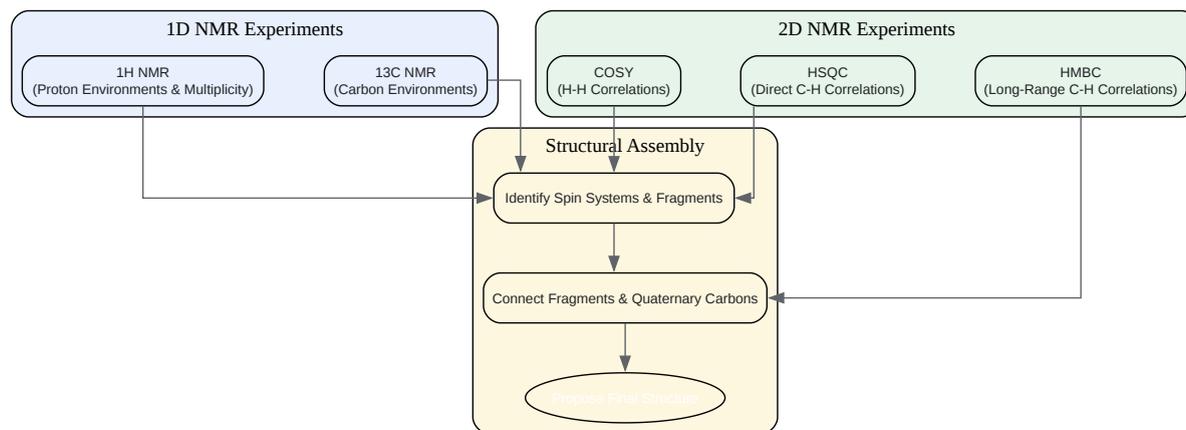
Calculation: $\text{DoU} = C + 1 - (H/2) - (X/2) + (N/2)$ $\text{DoU} = 10 + 1 - (15/2) + (1/2) = 4$

A DoU of 4 strongly suggests the presence of an aromatic ring, which accounts for four degrees of unsaturation (one ring and three double bonds). This is a pivotal piece of information that guides the interpretation of subsequent spectroscopic data.

Part 2: Assembling the Puzzle - The Carbon-Hydrogen Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the structure of organic molecules in solution.^[8] We will use a combination of 1D and 2D NMR experiments to piece together the structure of DMPEA.

Overall NMR Workflow



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Caption: Workflow for Structural Elucidation using NMR Spectroscopy.

¹H NMR Spectroscopy: Identifying Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (number of neighboring protons).

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Processing: Fourier transform the data, phase correct, and integrate the signals.

¹H NMR Data for DMPEA

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.83	d	1H	Ar-H
6.78	dd	1H	Ar-H
6.75	d	1H	Ar-H
3.87	s	3H	-OCH ₃
3.86	s	3H	-OCH ₃
2.95	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
2.72	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
1.35	br s	2H	-NH ₂

Interpretation:

- The signals between 6.7-6.9 ppm are characteristic of aromatic protons. Their splitting patterns suggest a 1,2,4-trisubstituted benzene ring.
- The two sharp singlets at 3.87 and 3.86 ppm, each integrating to 3H, are indicative of two methoxy (-OCH₃) groups.
- The two triplets at 2.95 and 2.72 ppm, each integrating to 2H, suggest an ethyl chain (-CH₂-CH₂-). The triplet multiplicity indicates that each CH₂ group is adjacent to the other.
- A broad singlet at 1.35 ppm is characteristic of an amine (-NH₂) group.

¹³C NMR Spectroscopy: Identifying Carbon Environments

The ¹³C NMR spectrum shows the number of unique carbon environments.

¹³C NMR Data for DMPEA

Chemical Shift (ppm)	Carbon Type	Assignment
148.9	Quaternary	Ar-C-O
147.5	Quaternary	Ar-C-O
131.5	Quaternary	Ar-C-CH ₂
121.1	CH	Ar-CH
112.0	CH	Ar-CH
111.4	CH	Ar-CH
55.9	CH ₃	-OCH ₃
55.8	CH ₃	-OCH ₃
42.5	CH ₂	-CH ₂ -NH ₂
35.6	CH ₂	Ar-CH ₂ -

Interpretation:

- Ten distinct carbon signals are observed, matching the molecular formula (C₁₀).
- Six signals in the aromatic region (110-150 ppm), with three being quaternary (no attached protons, from DEPT or HSQC), confirms the trisubstituted benzene ring.
- Two signals around 56 ppm are typical for methoxy carbons.
- Two signals in the aliphatic region (~35-45 ppm) correspond to the two CH₂ carbons of the ethyl chain.

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).

- Key Correlation: A cross-peak between the signals at 2.72 ppm and 2.95 ppm confirms the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.

- Key Correlations:
 - Protons at 2.72 ppm correlate to the carbon at 35.6 ppm.
 - Protons at 2.95 ppm correlate to the carbon at 42.5 ppm.
 - Protons at 3.86/3.87 ppm correlate to carbons at 55.8/55.9 ppm.
 - Aromatic protons (6.7-6.9 ppm) correlate to the CH carbons (111-122 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for final structure assembly. It shows correlations between protons and carbons over 2-3 bonds, allowing us to connect fragments and identify the positions of non-protonated (quaternary) carbons.^[9]

Caption: Key HMBC correlations confirming the connectivity in DMPEA.

Interpretation of Key HMBC Correlations:

- Connecting the Ethyl Chain to the Ring: The protons of the benzylic methylene group (Ar-CH₂, δ H = 2.72 ppm) show a correlation to the aromatic quaternary carbon at 131.5 ppm. This definitively links the ethylamino side chain to the aromatic ring.
- Placing the Methoxy Groups: The protons of the methoxy groups (δ H = 3.86/3.87 ppm) show correlations to the oxygen-bearing aromatic quaternary carbons at 147.5 ppm and 148.9 ppm, respectively. This confirms their attachment to the ring.

By systematically analyzing these 2D correlations, all fragments can be pieced together to form the complete structure of 3,4-dimethoxyphenethylamine.

Part 3: Corroborating Evidence - Orthogonal Techniques

A robust structural elucidation relies on cross-validation from different analytical techniques.

Mass Spectrometry (MS) Fragmentation

While HRMS gives the molecular formula, the fragmentation pattern from tandem MS (MS/MS) or electron ionization (EI) MS provides structural information. Mass spectrometry is an indispensable tool for the structural elucidation of small molecules.[\[10\]](#)

Experimental Protocol: GC-EI-MS

- Separation: Inject the sample into a Gas Chromatograph (GC) to separate it from any impurities.
- Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces reproducible, fragment-rich mass spectra.[\[6\]](#)
- Analysis: Analyze the fragments with a mass analyzer (e.g., a quadrupole).

Key Fragments for DMPEA

m/z	Ion Structure	Interpretation
181	$[\text{C}_{10}\text{H}_{15}\text{NO}_2]^+$	Molecular Ion (M^+)
152	$[\text{M} - \text{CH}_2\text{NH}]^+$	Loss of the terminal amino-methyl group.
151	$[\text{C}_9\text{H}_{11}\text{O}_2]^+$	Base Peak. Benzylic cleavage, forming a stable tropylium-like ion. This is highly characteristic of phenethylamines.

The presence of a strong base peak at m/z 151 is definitive evidence for the dimethoxybenzyl moiety, strongly supporting the proposed structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups present in the molecule.

Key IR Absorptions for DMPEA

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-3400 (two bands)	N-H stretch	Primary Amine (-NH ₂)
2850-3000	C-H stretch	Aliphatic CH ₂ and CH ₃
~1600, ~1515	C=C stretch	Aromatic Ring
~1260, ~1030	C-O stretch	Aryl Ether (-O-CH ₃)

The combination of these techniques provides a self-validating system.^[11] The amine group seen in IR and suggested by the odd molecular weight is confirmed by NMR. The aromatic ring suggested by the DoU is confirmed by NMR, IR, and the MS fragmentation pattern.

Part 4: The Final Verdict - Data Synthesis and Structure Confirmation

The structural elucidation of 3,4-dimethoxyphenethylamine is a convergent process where each piece of data supports and refines the others:

- HRMS provided the exact molecular formula: C₁₀H₁₅NO₂.
- DoU calculation (4) suggested an aromatic ring.
- ¹H and ¹³C NMR confirmed the presence of a 1,2,4-trisubstituted benzene ring, two methoxy groups, and an ethylamino side chain.
- 2D NMR (COSY, HSQC, HMBC) unequivocally connected these fragments in the correct sequence.
- MS Fragmentation showed the characteristic benzylic cleavage, confirming the dimethoxybenzyl moiety.

- IR Spectroscopy confirmed the presence of the key amine, ether, and aromatic functional groups.

All evidence points conclusively to the structure being:

2-(3,4-dimethoxyphenyl)ethan-1-amine

This systematic, multi-technique approach ensures the highest confidence in the final structural assignment, a critical requirement in all areas of chemical science, from natural product discovery to pharmaceutical quality control.

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